molecular formula C19H19F3N2O4 B2850050 N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide CAS No. 1798463-08-7

N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2850050
CAS No.: 1798463-08-7
M. Wt: 396.366
InChI Key: RXHQNNURXGKEHF-UHFFFAOYSA-N
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Description

N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of methoxy and trifluoromethyl groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-methoxy-2-(3-methoxyphenyl)ethylamine: This intermediate can be synthesized through the reaction of 3-methoxybenzaldehyde with methoxyethylamine under acidic conditions.

    Preparation of 2-(trifluoromethyl)phenyl isocyanate: This intermediate is synthesized by reacting 2-(trifluoromethyl)aniline with phosgene or a phosgene substitute.

    Formation of the oxalamide: The final step involves the reaction of 2-methoxy-2-(3-methoxyphenyl)ethylamine with 2-(trifluoromethyl)phenyl isocyanate in the presence of a base such as triethylamine to form the desired oxalamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxalamide moiety can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

    Oxidation: Methoxy groups are converted to aldehydes or carboxylic acids.

    Reduction: The oxalamide moiety is reduced to primary or secondary amines.

    Substitution: The trifluoromethyl group is replaced by nucleophiles, forming new substituted products.

Scientific Research Applications

N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and trifluoromethyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(2-chlorophenyl)oxalamide
  • N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(2-fluorophenyl)oxalamide
  • N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(2-bromophenyl)oxalamide

Uniqueness

N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O4/c1-27-13-7-5-6-12(10-13)16(28-2)11-23-17(25)18(26)24-15-9-4-3-8-14(15)19(20,21)22/h3-10,16H,11H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHQNNURXGKEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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